![molecular formula C13H18N2O3S B2572583 (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone CAS No. 1797343-16-8](/img/structure/B2572583.png)
(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone
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Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone”, there are related compounds that have been synthesized. For instance, substituted imidazo[1,2-a]pyridin-3-yl-acetic acids have been synthesized using a multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Scientific Research Applications
Medicinal Chemistry and Drug Development
(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone: belongs to the class of 2-azetidinones, commonly known as β-lactams. These molecules serve as the basic structural feature for several broad-spectrum β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. Researchers explore its potential as a scaffold for designing new antibiotics or modifying existing ones .
Green Synthesis and Catalysis
The compound’s synthesis involves a green and practical method using catalytic amounts of molecular iodine under microwave irradiation. This approach is efficient and environmentally friendly. Researchers investigate its use as a catalyst or precursor in other green synthetic methodologies .
Antibacterial Activity
Given its β-lactam structure, researchers explore the antibacterial properties of (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone . Investigating its activity against various bacterial strains could lead to novel antimicrobial agents .
Mechanistic Studies
Researchers delve into the mechanistic pathways of its synthesis. The extreme rapidity observed during the reaction suggests a synergistic effect between the Lewis acid catalyst (molecular iodine) and microwave irradiation. Detailed mechanistic investigations can enhance our understanding of this process .
Optically Pure Compounds
The synthesis methodology allows for the preparation of optically pure 3-pyrrole-substituted 2-azetidinones. Researchers study their chiral properties and potential applications in asymmetric synthesis or drug design .
Functional Group Tolerance
Investigations focus on the tolerance of various functional groups at the N-1 position of the 2-azetidinone ring. Understanding how substituents affect the reaction yield and rate provides valuable insights for synthetic chemists .
Structure-Activity Relationships (SAR)
Researchers explore the SAR of (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone derivatives. By modifying substituents at both N-1 and C-4 positions, they can correlate structural variations with biological activity .
Application in Organic Synthesis
Beyond medicinal chemistry, the compound may find applications in other organic transformations. Researchers investigate its reactivity in various reactions, such as cross-coupling, cyclization, or functional group interconversion .
properties
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10(2)9-19(17,18)12-7-15(8-12)13(16)11-4-3-5-14-6-11/h3-6,10,12H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBPYIQYXNAQTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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